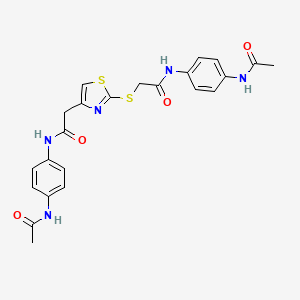

N-(4-acetamidophenyl)-2-((4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

N-(4-acetamidophenyl)-2-((4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a structurally complex molecule featuring dual 4-acetamidophenyl groups linked via a thiazole-thioether-acetamide scaffold. This compound belongs to the thiazole-acetamide family, which is notable for its diverse pharmacological applications, including antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-acetamidophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O4S2/c1-14(29)24-16-3-7-18(8-4-16)26-21(31)11-20-12-33-23(28-20)34-13-22(32)27-19-9-5-17(6-10-19)25-15(2)30/h3-10,12H,11,13H2,1-2H3,(H,24,29)(H,25,30)(H,26,31)(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPWBVURGGDYNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetamidophenyl)-2-((4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article delves into the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by a thiazole moiety linked to an acetamidophenyl group through a thioether bond. Its structural formula can be represented as follows:

Key Structural Features:

- Thiazole Ring : Known for its role in various biological activities.

- Acetamidophenyl Group : Enhances solubility and biological interactions.

- Thioether Linkage : Provides stability and influences biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Thiazole : This can be achieved through condensation reactions involving thioamide derivatives.

- Acetylation : The introduction of acetamido groups enhances the compound's pharmacological profile.

- Coupling Reactions : Final assembly through amide bond formation using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide).

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. A notable study demonstrated its efficacy against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The mechanism of action involves:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Autophagy Activation : Promoting cellular degradation processes that can lead to cancer cell death.

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma | 6.5 | Apoptosis and autophagy |

| Pancreatic Cancer | 8.0 | Apoptosis induction |

| Chronic Myeloid Leukemia | 7.5 | Autophagy activation |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various bacterial strains. The compound's thiazole ring contributes to its ability to disrupt bacterial cell membranes.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Modifications to the acetamido groups or the thiazole structure can significantly influence potency and selectivity towards specific cancer types.

Case Studies

- Study on Melanoma Cells :

-

Pharmacokinetic Studies :

- Research has shown favorable pharmacokinetic properties, including good absorption and distribution profiles, making it a promising candidate for further development in cancer therapies.

-

Combination Therapies :

- Investigations into combination therapies with existing chemotherapeutics have indicated enhanced efficacy when used alongside traditional agents, suggesting a synergistic effect.

Comparison with Similar Compounds

Key Observations :

- Unlike benzothiazole derivatives (e.g., ), the thiazole-thioether core may confer greater conformational flexibility, influencing binding to biological targets.

Physicochemical Properties

Data from structurally related compounds suggest trends in solubility, melting points, and stability:

Key Observations :

- The sulfamoylphenyl-quinazolinone derivative () exhibits a high melting point (269°C), likely due to strong intermolecular hydrogen bonding. The target compound may share similar thermal stability due to its acetamide groups.

- Thiazole-acetamide analogs (e.g., ) generally show good solubility in organic solvents, suggesting the target compound may require formulation optimization for aqueous delivery.

Key Observations :

- Substituents on the thiazole ring (e.g., m-tolyl in ) critically influence antimicrobial potency. The target compound’s dual acetamidophenyl groups may improve target selectivity but reduce membrane permeability.

- Thioether linkages (as in ) are associated with enzyme inhibition, suggesting the target compound could interact with cysteine protease or kinase targets.

Challenges :

- Steric hindrance from dual acetamidophenyl groups may reduce reaction yields compared to mono-substituted analogs .

- Purification may require chromatographic techniques due to the compound’s polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.